molecular formula C16H11BrO3S B1660350 Naphthalen-1-yl 4-bromobenzene-1-sulfonate CAS No. 7500-96-1

Naphthalen-1-yl 4-bromobenzene-1-sulfonate

Cat. No. B1660350
CAS RN: 7500-96-1
M. Wt: 363.2 g/mol
InChI Key: IVNVMGYMJLUKDY-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 4-bromobenzene-1-sulfonate, also known as NBBS, is a chemical compound that has gained attention in scientific research due to its unique properties. NBBS belongs to the sulfonate class of compounds and is widely used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Environmental Applications and Reactions Naphthalene derivatives, including those similar to Naphthalen-1-yl 4-bromobenzene-1-sulfonate, are significant in environmental science, particularly in the study of azo dye degradation and autoxidation reactions. Mono- and disulfonated naphthalene derivatives, products of azo dye reduction by microorganisms, show sensitivity to oxygen and decompose under aerobic conditions. Such reactions are crucial for understanding the environmental fate of synthetic dyes and their reduction products (Kudlich et al., 1999).

Microwave-Assisted Organic Synthesis The application of microwave energy in organic synthesis, including the sulfonation of naphthalene, represents a significant advancement in chemical synthesis. This method, which provides a faster reaction time, applies to the sulfonation processes relevant to compounds like Naphthalen-1-yl 4-bromobenzene-1-sulfonate. Although challenges exist with microwave technology, advancements have enabled more efficient and controlled reactions (Abramovitch et al., 1991).

Biological Activity and Drug Development Sulfonamide derivatives of dagenan chloride, which structurally resemble Naphthalen-1-yl 4-bromobenzene-1-sulfonate, have shown promising biological activities, including enzyme inhibition. Such compounds are explored for their potential as anti-inflammatory and anti-diabetic drugs due to their inhibitory effects on lipoxygenase and α-glucosidase enzymes. This highlights the potential pharmaceutical applications of sulfonated naphthalene derivatives (Abbasi et al., 2015).

Analytical and Environmental Chemistry The study and determination of benzene- and naphthalenesulfonates in wastewater underline the importance of such compounds in environmental monitoring. Techniques for solid-phase extraction and analysis provide valuable tools for the quantification and assessment of pollutants derived from industrial activities, including those related to compounds like Naphthalen-1-yl 4-bromobenzene-1-sulfonate (Altenbach & Giger, 1995).

properties

IUPAC Name

naphthalen-1-yl 4-bromobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3S/c17-13-8-10-14(11-9-13)21(18,19)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNVMGYMJLUKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324950
Record name Naphthalen-1-yl 4-bromobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-1-yl 4-bromobenzene-1-sulfonate

CAS RN

7500-96-1
Record name NSC408042
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408042
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalen-1-yl 4-bromobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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